Abose

Description

Properties

CAS No. |

74713-43-2 |

|---|---|

Molecular Formula |

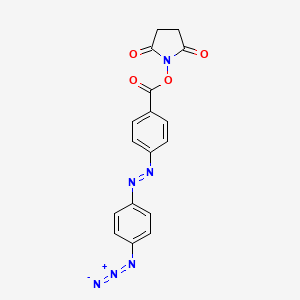

C17H12N6O4 |

Molecular Weight |

364.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(4-azidophenyl)diazenyl]benzoate |

InChI |

InChI=1S/C17H12N6O4/c18-22-21-14-7-5-13(6-8-14)20-19-12-3-1-11(2-4-12)17(26)27-23-15(24)9-10-16(23)25/h1-8H,9-10H2 |

InChI Key |

QYPFWKJBPOOSON-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

Synonyms |

4'-azidoazobenzene-4-oxysuccinimide ester ABOSE |

Origin of Product |

United States |

Preparation Methods

Powder Direct Compression

Powder direct compression is a single-step process that avoids heat and moisture exposure, making it ideal for hygroscopic compounds like Acarbose. The patented method involves sequential blending of Acarbose with excipients to ensure homogeneity:

-

First-Stage Mixing : Acarbose is combined with pregelatinized starch (2–5% w/w) to enhance flowability.

-

Second-Stage Mixing : Microcrystalline cellulose (MCC, 10–15% w/w) is added to improve compressibility.

-

Third-Stage Mixing : Lubricants (magnesium stearate, 0.1–0.5% w/w) and glidants (colloidal silicon dioxide, 0.5–1% w/w) are incorporated to prevent adhesion during compression.

This method produces tablets with a disintegration time of 4–5 minutes and friability below 0.5%, meeting pharmacopeial standards.

Wet Granulation

Wet granulation addresses poor powder flow by agglomerating particles using a binding solvent. For Acarbose, a 95% ethanol solution is employed to form granules, which are dried at 50°C to reduce moisture content below 3%. Key parameters include:

-

Mesh Size : 20-mesh sieve for granule uniformity.

-

Drying Time : 2–4 hours, monitored via loss-on-drying tests.

-

Lubrication : Post-drying addition of magnesium stearate to prevent hardening.

While this method extends disintegration time to 5–6 minutes, it improves weight uniformity (±5.3%) compared to direct compression.

Dry Granulation

Dry granulation (roller compaction) is preferred for moisture-sensitive APIs. Using a LGJ-110C granulator, Acarbose blends are compacted under controlled conditions:

| Parameter | Value |

|---|---|

| Roller pressure | 12.0 kgf/cm² |

| Feeding speed | 10.0 rpm |

| Granulation speed | 50 rpm |

| Chilling temperature | 26°C |

This method yields granules with 3.6–4.4% weight variation and disintegration times exceeding 7 minutes, suitable for extended-release formulations.

Comparative Analysis of Preparation Techniques

The table below summarizes critical quality attributes (CQAs) across methods:

| Method | Disintegration Time | Friability | Weight Variation | Hardness |

|---|---|---|---|---|

| Powder Compression | 4'05"–4'27" | 0.49% | ±12.4% | 6.0–7.3 kg |

| Wet Granulation | 5'20"–6'32" | 0.48% | ±5.3% | 6.0–6.5 kg |

| Dry Granulation | 7'30"–8'00" | 0.48% | ±4.4% | 6.0–6.6 kg |

Key findings:

-

Direct compression offers rapid disintegration but suffers from high weight variability due to Acarbose’s poor flow.

-

Wet granulation improves flowability at the cost of longer disintegration, necessitating disintegrant optimization.

-

Dry granulation achieves the lowest weight variation but requires additives to mitigate prolonged disintegration.

Quality Control and Optimization Strategies

Excipient Selection

Process Analytical Technology (PAT)

In-line near-infrared (NIR) spectroscopy is employed to monitor blend uniformity, ensuring API distribution within ±5% of target concentrations.

Industrial-Scale Production Considerations

Scalability challenges include:

-

Moisture Control : Manufacturing areas must maintain relative humidity below 40% to prevent Acarbose degradation.

-

Tooling Design : Deep-cut punches reduce sticking during high-speed compression.

-

Regulatory Compliance : Batch records must document sieve sizes, mixing times, and drying parameters to satisfy FDA/EMA guidelines .

Chemical Reactions Analysis

Types of Reactions

4’-Azidoazobenzene-4-oxysuccinimide ester undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Photochemical Reactions: The azobenzene moiety can undergo photoisomerization upon exposure to UV light, switching between trans and cis forms.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as solvent.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Photoisomerization: UV light source.

Major Products Formed

Substitution: Various azido derivatives.

Reduction: Amine derivatives.

Photoisomerization: Cis and trans isomers of azobenzene.

Scientific Research Applications

4’-Azidoazobenzene-4-oxysuccinimide ester has a wide range of applications in scientific research:

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.

Industry: Utilized in the development of photoresponsive materials and coatings.

Mechanism of Action

The mechanism of action of 4’-Azidoazobenzene-4-oxysuccinimide ester involves its ability to undergo photochemical and chemical transformations. The azido group can form reactive intermediates that can covalently modify target molecules. The azobenzene moiety can switch between trans and cis forms upon exposure to light, allowing for controlled activation and deactivation of the compound’s reactivity.

Comparison with Similar Compounds

4’-Azidoazobenzene-4-oxysuccinimide ester can be compared with other similar compounds such as:

4-Azidobenzoic Acid: Similar in having an azido group but lacks the azobenzene and oxysuccinimide ester moieties.

Azobenzene-4,4’-dicarboxylic Acid: Contains the azobenzene moiety but lacks the azido and oxysuccinimide ester groups.

N-Hydroxysuccinimide Esters: Commonly used in bioconjugation but do not contain azido or azobenzene groups.

The uniqueness of 4’-Azidoazobenzene-4-oxysuccinimide ester lies in its combination of azido, azobenzene, and oxysuccinimide ester functionalities, making it a versatile compound for various applications.

Q & A

Basic Research Questions

Q. How can researchers formulate a testable hypothesis for studying Abose's biochemical mechanisms?

- Methodological Answer : Begin with a literature review to identify gaps in understanding this compound's interactions with cellular targets . Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example: "Does this compound (Intervention) inhibit enzyme X (Population) more effectively than existing inhibitors (Comparison) under varying pH conditions (Outcome)?" . Hypothesis development should align with empirical observations, such as preliminary kinetic data or structural modeling results .

Q. What experimental designs are suitable for initial characterization of this compound's physicochemical properties?

- Methodological Answer :

- Step 1 : Conduct solubility studies using HPLC under controlled temperature/pH .

- Step 2 : Perform spectroscopic analysis (e.g., NMR, FTIR) to confirm molecular structure .

- Step 3 : Use differential scanning calorimetry (DSC) to assess thermal stability .

- Data Interpretation : Compare results with computational predictions (e.g., molecular dynamics simulations) to validate accuracy .

Q. How should researchers design a literature review to contextualize this compound's potential applications?

- Methodological Answer :

- Systematic Approach : Use databases like PubMed and SciFinder with keywords "this compound AND [mechanism, synthesis, toxicity]" .

- Inclusion Criteria : Prioritize peer-reviewed studies with reproducible methodologies .

- Gap Analysis : Create a table contrasting findings (e.g., conflicting IC50 values across studies) to highlight unresolved questions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across in vitro and in vivo models?

- Methodological Answer :

- Root-Cause Analysis :

| Factor | In Vitro Limitations | In Vivo Complexities |

|---|---|---|

| Metabolic Stability | No hepatic metabolism | Species-specific metabolic pathways |

| Bioavailability | Controlled buffer conditions | Variable absorption due to gut flora |

- Validation : Use PK/PD modeling to correlate in vitro potency with in vivo exposure . Perform metabolite profiling via LC-MS to identify active/inactive derivatives .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/IC50 .

- Error Analysis : Quantify uncertainty using bootstrapping or Monte Carlo simulations .

- Contradiction Handling : Apply Bayesian hierarchical models to integrate conflicting datasets .

Q. How can researchers optimize this compound's selectivity to minimize off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry to identify unintended targets .

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities against homologous proteins .

- Validation : Validate selectivity via CRISPR-engineered cell lines lacking the primary target .

Methodological Guidelines for Data Integrity

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Answer :

- Documentation : Archive raw spectra, chromatograms, and crystallographic data in standardized formats (e.g., .CIF for crystal structures) .

- Replication : Include step-by-step synthesis protocols in Supplementary Information, specifying batch-to-batch variability .

- Peer Review : Share datasets via repositories like Zenodo to enable independent validation .

Q. How should researchers address ethical considerations in preclinical this compound studies?

- Answer :

- Animal Studies : Follow ARRIVE guidelines for experimental design and reporting .

- Data Transparency : Disclose all negative results to avoid publication bias .

- Compliance : Obtain IRB approval for studies involving human-derived cell lines .

Tables for Comparative Analysis

Table 1 : Common Analytical Techniques for this compound Characterization

Table 2 : Frameworks for Evaluating Research Questions on this compound

| Framework | Application | Example |

|---|---|---|

| FINER | Feasibility assessment | "Is a proteome-wide screen feasible within budget?" |

| PICO | Hypothesis structuring | "Population: Enzyme X; Intervention: this compound" |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.